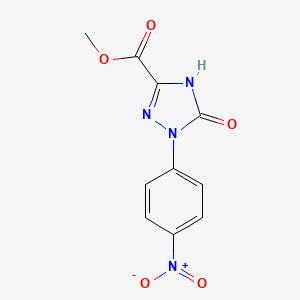Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate
CAS No.: 412314-66-0
Cat. No.: VC3232853
Molecular Formula: C10H8N4O5
Molecular Weight: 264.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 412314-66-0 |
|---|---|
| Molecular Formula | C10H8N4O5 |
| Molecular Weight | 264.19 g/mol |
| IUPAC Name | methyl 1-(4-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H8N4O5/c1-19-9(15)8-11-10(16)13(12-8)6-2-4-7(5-3-6)14(17)18/h2-5H,1H3,(H,11,12,16) |
| Standard InChI Key | YPMBLBFIKZJWNS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Configuration
Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate features a 1,2,4-triazole core structure with several functional groups that contribute to its unique chemical properties. The compound contains a para-nitrophenyl group at the 1-position, an oxo group at the 5-position, and a methyl carboxylate at the 3-position of the triazole ring. This specific arrangement of functional groups contributes significantly to the compound's biological and chemical behavior.
The basic chemical characteristics of the compound include:
| Property | Value |
|---|---|
| Molecular Formula | C10H8N4O5 |
| Molecular Weight | 264.19 g/mol |
| CAS Number | 412314-66-0 |
| IUPAC Name | methyl 1-(4-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
| InChI | InChI=1S/C10H8N4O5/c1-19-9(15)8-11-10(16)13(12-8)6-2-4-7(5-3-6)14(17)18/h2-5H,1H3,(H,11,12,16) |
| Canonical SMILES | COC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)N+[O-] |
Physical Properties
The physical properties of Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate are influenced by its heterocyclic structure and functional groups. While specific data on this exact compound is limited in available sources, compounds with similar structures typically demonstrate:
-
Appearance: Usually a crystalline solid
-
Solubility: Limited solubility in water but better solubility in organic solvents such as DMSO, methanol, and acetonitrile
-
Stability: Generally stable under standard laboratory conditions
-
Purity: Commercial preparations typically have purity of approximately 95%
Synthetic Approaches
Structural Modifications
Strategic modifications to the basic structure can yield derivatives with potentially enhanced properties:
| Modification Site | Potential Alterations | Expected Effects |
|---|---|---|
| Nitrophenyl group | Position change (ortho, meta) | Altered electronic properties and binding affinity |
| Carboxylate group | Different ester groups | Modified lipophilicity and metabolic stability |
| Triazole ring | Additional substituents | Enhanced biological activity and specificity |
Biological Activities
Antimicrobial Properties
Triazole compounds are widely recognized for their antimicrobial potential, and Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate specifically has shown promise in this area. Compounds with similar structural features have demonstrated activity against both Gram-positive and Gram-negative bacteria.
The antimicrobial efficacy of related triazole compounds can be summarized as follows:
| Bacterial Category | Susceptibility | Contributing Structural Elements |
|---|---|---|
| Gram-positive bacteria | Moderate to high | Triazole ring, nitrophenyl group |
| Gram-negative bacteria | Variable | Depends on specific substituents |
| Mycobacteria | Potential activity | Triazole-carboxylate combination |
The nitrophenyl group present in the compound may enhance interaction with microbial targets, potentially disrupting cell membrane integrity or interfering with essential metabolic pathways in microorganisms.
Structure-Activity Relationships
Role of Key Functional Groups
| Functional Group | Position | Contribution to Activity |
|---|---|---|
| Triazole ring | Core structure | Essential for biological recognition and binding to target sites |
| Nitrophenyl group | 1-position | Enhances interaction with biological targets; contributes to electronic properties |
| Oxo group | 5-position | Affects hydrogen bonding capabilities and receptor interactions |
| Methyl carboxylate | 3-position | Modifies lipophilicity; potential site for metabolic transformations |
Comparative Analysis with Related Compounds
Comparing Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate with structurally similar compounds provides insights into the effects of specific structural modifications on biological activity. While specific comparative data is limited in the available resources, general trends can be inferred from triazole chemistry:
| Compound | Structural Difference | Effect on Activity |
|---|---|---|
| Methyl-1H-1,2,4-triazole-3-carboxylate | Lacks nitrophenyl group | Reduced interaction with certain biological targets |
| Ethyl analogs | Larger ester group | Potentially altered pharmacokinetics and tissue distribution |
| Ortho-nitrophenyl derivatives | Different position of nitro group | Changed electronic properties affecting binding affinity |
Pharmacological Applications
Pharmacokinetic Considerations
The structural features of Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate would likely influence its pharmacokinetic profile in the following ways:
-
Absorption: The presence of both polar and nonpolar groups suggests moderate oral bioavailability
-
Distribution: The nitrophenyl group may increase protein binding in plasma
-
Metabolism: The methyl ester group is susceptible to hydrolysis by esterases
-
Excretion: Metabolites would likely be eliminated through renal and hepatic pathways
Agricultural Applications
Fungicidal Properties
Triazole derivatives have established applications in agriculture as fungicides, and Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate may share this potential. The compound's ability to affect fungal pathogens could make it valuable for crop protection strategies.
The efficacy against common plant pathogens might include:
| Pathogen | Potential Efficacy | Application Context |
|---|---|---|
| Fusarium species | Moderate to high | Preventive treatment |
| Botrytis cinerea | Potentially effective | Protective application |
| Other crop fungi | Variable | Depends on specific pathogen |
Herbicidal Activity
Some triazole derivatives demonstrate herbicidal properties, suggesting that Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate might have applications in weed management. This activity would depend on the compound's ability to selectively affect plant biochemical pathways without harming crops.
Research Methods and Techniques
Analytical Approaches
Various analytical techniques are crucial for characterizing Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate and studying its interactions. These include:
-
Spectroscopic methods: NMR, IR, and mass spectrometry for structural confirmation
-
Chromatographic techniques: HPLC and GC for purity determination
-
X-ray crystallography: For definitive determination of three-dimensional structure
-
Computational modeling: To predict binding interactions with biological targets
Biological Screening Methods
Assessment of the biological activity of Methyl 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves:
-
In vitro antimicrobial assays: Determination of minimum inhibitory concentrations
-
Cell culture studies: Evaluation of cytotoxicity against various cell lines
-
Enzyme inhibition assays: Investigation of specific biochemical targets
-
In vivo models: Assessment of efficacy and toxicity in appropriate animal models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume